BenchChemオンラインストアへようこそ!

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Nicotinic acetylcholine receptor Subtype selectivity Stereochemical SAR

tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1419075-97-0) is an enantiomerically pure, Boc-protected bicyclic diamine with molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol. The compound features a rigid 3,6-diazabicyclo[3.2.0]heptane core—a conformationally constrained bioisostere of piperazine—in which the (1R,5R) absolute configuration defines the three-dimensional spatial arrangement of the two bridgehead carbons.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1419075-97-0
Cat. No. B1436944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
CAS1419075-97-0
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNC2C1
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyYKGWXZRHRQUYTA-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1419075-97-0): Chiral Boc-Protected Bicyclic Diamine Building Block


tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1419075-97-0) is an enantiomerically pure, Boc-protected bicyclic diamine with molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol . The compound features a rigid 3,6-diazabicyclo[3.2.0]heptane core—a conformationally constrained bioisostere of piperazine—in which the (1R,5R) absolute configuration defines the three-dimensional spatial arrangement of the two bridgehead carbons. The Boc (tert-butyloxycarbonyl) protecting group at the N-3 position enables orthogonal amine protection strategies, with the free N-6 secondary amine available for selective functionalization. This scaffold has been validated as a critical chiral synthon in nicotinic acetylcholine receptor (nAChR) agonist programs, dopamine D3 receptor modulator discovery, and ErbB/BTK kinase inhibitor development [1].

Why Generic Substitution Fails for tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate


The (1R,5R)-3,6-diazabicyclo[3.2.0]heptane scaffold cannot be generically interchanged with its (1S,5S) enantiomer, its (1R,5S) diastereomer, or flexible piperazine analogs without risking a complete inversion or loss of pharmacological selectivity. In the seminal Ji et al. (2007) nAChR SAR study, the (1R,5R)-configured 3-N-pyridinyl-substituted derivatives (compounds 39, 41, 42) exhibited enhanced potency at the hα3β4 nAChR subtype, whereas the stereochemically distinct (1R,5S)-configured 6-N-pyridinyl series was virtually inactive at hα3β4 [1]. Simultaneously, two (1R,5R) derivatives (38 and 40) retained high selectivity for hα4β2, demonstrating that the (1R,5R) stereochemistry uniquely enables access to both subtype-selectivity profiles through differential N-substitution—a versatility not observed with the (1R,5S) or (1S,5S) forms. This stereochemistry–selectivity coupling means that substituting the incorrect enantiomer yields pharmacologically divergent outcomes that cannot be corrected by adjusting the exocyclic substituent alone.

Quantitative Differentiation Evidence for tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate vs. Closest Analogs


Stereochemistry-Driven nAChR Subtype Selectivity: (1R,5R) vs. (1R,5S) Diastereomers in Human Recombinant Receptors

In a direct head-to-head study by Ji et al. (2007) using the same assay platform, (1R,5R)-configured 3-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes exhibited a fundamentally different subtype-selectivity profile compared to their (1R,5S)-configured 6-N-pyridinyl-substituted counterparts. Compounds (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42 were found to be much more potent at the hα3β4 nAChR subtype, whereas (1R,5R)-38 and (1R,5R)-40 were very selective at the hα4β2 nAChR subtype [1]. In contrast, compounds (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56 were virtually inactive as agonists at hα3β4 while retaining potency and efficacy at hα4β2 [1]. At the individual compound level, (1R,5R)-40 demonstrated an EC₅₀ of 7.20 nM in a FLIPR-based calcium-flux agonist assay at human α4β2 nAChR expressed in HEK293 cells [2]. The (1R,5R) scaffold thus uniquely provides access to both α4β2-selective and α3β4-potent pharmacological profiles through differential N-substitution, whereas the (1R,5S) scaffold is restricted to α4β2 selectivity [1].

Nicotinic acetylcholine receptor Subtype selectivity Stereochemical SAR

Dopamine D3 Receptor Affinity and D2/D3 Selectivity Advantage from (1R,5R)-Scaffold-Derived Antagonists

Compounds built upon the (1R,5R)-3,6-diazabicyclo[3.2.0]heptane scaffold have demonstrated sub-nanomolar to low-nanomolar affinity for the human dopamine D3 receptor (hD3R) with substantial selectivity over the closely related D2 receptor subtype. In US Patent US10584135 (Indivior UK Limited), multiple (1R,5R)-scaffold-containing examples were evaluated in [³H]-spiperone displacement assays using CHO cell membranes expressing recombinant hD3 and hD2 receptors. Example 218 achieved a Ki of 1.26 nM at hD3 versus a Ki of 575 nM at hD2L, yielding an approximately 456-fold D3-over-D2 selectivity window [1]. Other examples from the same patent series showed D3 Ki values of 0.851 nM [2], 2.75 nM [3], and 12.6 nM [4] in the same assay format. While direct comparative data for the (1S,5S) enantiomer or piperazine-based analogs in this specific D3 assay series are not publicly available, the (1R,5R)-derived selectivity window (up to ~456× D3/D2) compares favorably with the general D3 antagonist chemotype landscape, where achieving >100-fold D3/D2 selectivity has historically been challenging due to the high sequence homology between D2 and D3 receptors [5].

Dopamine D3 receptor D2/D3 selectivity Addiction therapeutics

Conformational Pre-Organization: Zero Rotatable Bonds in the Bicyclic Core vs. Flexible Piperazine

The parent 3,6-diazabicyclo[3.2.0]heptane core possesses zero rotatable bonds within the bicyclic ring system (validated by computational property prediction from ChemAxon/Marvin and reported by multiple authoritative databases) [1]. The sp³-hybridized carbon fraction (Fsp³) of the core is 1.0 (100% sp³), indicating complete carbon saturation [1]. In contrast, the flexible piperazine ring—the most common diamine scaffold in medicinal chemistry—contains one effective rotatable bond (the ring-flip conformational interconversion axis) and typically exhibits lower Fsp³ when incorporated into aromatic systems. This conformational pre-organization of the (1R,5R)-bicyclic scaffold imposes a fixed spatial relationship between the two nitrogen atoms (N-3 and N-6), constraining the diamine N–N distance and orientation vector. In the nAChR SAR context, this rigidity is directly linked to subtype selectivity: the fixed geometry of the 3,6-diazabicyclo[3.2.0]heptane core enables differential presentation of N-substituents to the receptor orthosteric site, contributing to the stereochemistry-dependent α4β2/α3β4 selectivity switch observed by Ji et al. [2]. Piperazine-based nAChR ligands, by contrast, can sample multiple low-energy conformations, potentially reducing binding-site complementarity and selectivity [3].

Conformational restriction Scaffold rigidity Entropic benefit

Orthogonal Boc Protection Strategy vs. Cbz Analog: Deprotection Orthogonality and Synthetic Utility

The Boc (tert-butyloxycarbonyl) group on the target compound provides acid-labile N-3 protection (cleaved with TFA or HCl/dioxane), which is orthogonal to the hydrogenolysis-labile Cbz (carboxybenzyl) group present on the direct analog (1R,5R)-3-Cbz-3,6-diazabicyclo[3.2.0]heptane (CAS 370881-68-8, MW 232.28) . This orthogonality is critical in multi-step synthetic sequences where both nitrogen atoms must be differentially functionalized. The Boc-protected compound (MW 198.26) is 34.02 g/mol lighter than the Cbz analog (MW 232.28), a 17.2% mass reduction that can be meaningful for scale-up cost calculations . Furthermore, Boc deprotection generates CO₂ and isobutylene (gaseous byproducts that leave no residual contamination), whereas Cbz deprotection by hydrogenolysis requires Pd/C catalyst, H₂ gas, and may leave trace benzyl-derived impurities that complicate purification and biological assay interpretation . In the validated synthetic route to ErbB/BTK inhibitors (WO2019149164A1 by Dizal Jiangsu Pharmaceutical), the title compound is explicitly utilized as the preferred reagent in the preparation of aminotriazine-based kinase inhibitor intermediates, indicating industrial selection of the Boc-protected (1R,5R) enantiomer over alternative protecting-group forms [1].

Protecting group strategy Orthogonal deprotection Synthetic intermediate

Validated Industrial-Scale Relevance: The (1R,5R) Scaffold in ErbB/BTK Dual Inhibitor Patent Chemistry

The title compound has been specifically identified and utilized as a key synthetic reagent in international patent WO2019149164A1 (Dizal Jiangsu Pharmaceutical Co., Ltd., published 2019-08-08), which covers compounds inhibiting ErbB family kinases (EGFR, HER2, including mutant forms) and Bruton's tyrosine kinase (BTK) for oncology indications [1]. The patent explicitly references the (1R,5R)-Boc-protected scaffold in the preparation of aminotriazine-containing kinase inhibitors, and the resulting patent-protected compositions have been granted in the United States (US 11,007,198, issued 2021-05-18) [2]. This represents a tangible, industrially validated application of the (1R,5R) stereochemistry—not merely as a generic building block but as a structurally critical component of a composition-of-matter patented pharmaceutical series. The commercial trajectory of this patent family (assigned to Dizal Jiangsu, a publicly listed biopharmaceutical company) provides procurement-relevant evidence that the (1R,5R)-Boc scaffold has passed the industrial utility threshold beyond academic research, and that continued supply of this specific enantiomer supports an active drug-development program [1][2]. The quinolone antibacterial precedent (Tetrahedron Letters 1991) further confirms that the diprotected 3,6-diazabicyclo[3.2.0]heptane scaffold has a multi-decade track record in pharmaceutical synthesis [3].

Kinase inhibitor ErbB/BTK Oncology building block

Primary Research and Industrial Application Scenarios for tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate


Development of Subtype-Selective Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonists Targeting α3β4 or α4β2

The (1R,5R)-Boc scaffold is the mandatory chiral building block for nAChR agonist programs requiring access to both α4β2-selective and α3β4-potent pharmacological space. As demonstrated by Ji et al. (J. Med. Chem. 2007), the (1R,5R) stereochemistry uniquely enables the synthesis of both α4β2-selective N-3-substituted derivatives (compounds 38 and 40) and α3β4-potent derivatives (compounds 39, 41, 42) through differential N-functionalization, a versatility not achievable with the (1R,5S) diastereomer [1]. The Boc protecting group at N-3 permits selective N-6 functionalization followed by acid-mediated deprotection, enabling sequential derivatization of both nitrogen atoms. This scenario applies to analgesic, cognitive-enhancement, and smoking-cessation drug discovery programs where α4β2 or α3β4 selectivity determines both efficacy and side-effect profiles [1].

Design of D3-Selective Dopamine Receptor Antagonists for Addiction and Psychiatric Indications

The (1R,5R)-3,6-diazabicyclo[3.2.0]heptane scaffold serves as a privileged core for constructing dopamine D3 receptor antagonists with high D3/D2 selectivity. Examples from US Patent US10584135 (Indivior UK Ltd.) demonstrate that (1R,5R)-scaffold-derived compounds achieve D3 Ki values as low as 0.851 nM with D2/D3 selectivity ratios up to approximately 456-fold [2]. This selectivity is critical for minimizing D2-mediated adverse effects (extrapyramidal motor symptoms, prolactin elevation) in therapeutic programs targeting substance use disorders, schizophrenia, and impulse-control disorders. The Boc-protected (1R,5R) building block provides the enantiomerically pure starting point for constructing these selective D3 antagonists via N-6 functionalization with aryl/heteroaryl substituents [2].

Synthesis of ErbB/BTK Dual Kinase Inhibitors for Oncology Drug Development

The title compound has been industrially validated as a critical intermediate in the synthesis of aminotriazine-based ErbB (EGFR/HER2, including drug-resistant mutants) and BTK dual inhibitors, as claimed in international patent WO2019149164A1 (Dizal Jiangsu Pharmaceutical) and the corresponding US granted patent US11007198 [3]. The (1R,5R) absolute configuration is structurally specified within the patent's compound claims, meaning that procurement of this specific enantiomer is essential for reproducing the patented chemical series. The granted US patent (issued May 2021) and assignment to a publicly listed biopharmaceutical company indicate an active development program, providing procurement confidence in sustained commercial demand [3]. The scaffold's rigid geometry contributes to kinase selectivity by presenting substituents in a spatially defined orientation at the ATP-binding pocket [4].

Conformationally Constrained Scaffold for Selectivity Optimization in GPCR and Ion Channel Medicinal Chemistry

Beyond the specific target classes documented above, the (1R,5R)-Boc scaffold is broadly applicable in any medicinal chemistry program where replacing a flexible piperazine or homopiperazine ring with a conformationally locked bioisostere could improve target selectivity, reduce off-target promiscuity, or enhance pharmacokinetic properties. The scaffold's zero rotatable bonds in the bicyclic core and 100% sp³ carbon fraction (Fsp³ = 1.0) provide maximal three-dimensionality, which has been correlated with improved clinical success rates [5]. The orthogonal Boc protection enables sequential functionalization of the two amine positions with different pharmacophoric elements, facilitating rapid SAR exploration. The scaffold's predicted LogP (-0.16 to -0.8 for the parent core) and pKa (~10.98) offer a favorable polarity profile for CNS drug design, as evidenced by the brain-penetrant nAChR agonist A-366833 developed on the related (1R,5S) scaffold (rat brain:plasma distribution, oral bioavailability 73%, half-life 1.5 h) [5].

Quote Request

Request a Quote for tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.